
C20 Dihydroceramide
Overview
Description
C20 Dihydroceramide (N-Eicosanoylsphinganine) is a sphingolipid characterized by a 20-carbon acyl chain attached to a sphinganine backbone. It is a precursor in the de novo ceramide synthesis pathway, where dihydroceramide desaturase (DES1) converts it into ceramide by introducing a double bond into the sphinganine moiety . Unlike ceramides, dihydroceramides lack this double bond, rendering them biologically inactive in apoptosis until desaturation occurs .
This compound is enriched in brain tissue and can cross the blood-brain barrier, where it activates microglia and induces depressive-like behavior in murine models . It also plays a role in placental autophagy during maternal obesity, with elevated levels observed in male placentas of overweight women . Its accumulation has been linked to neurodegenerative disorders, such as Alzheimer’s disease, where modulation of dihydroceramide/ceramide ratios influences autophagy and amyloid-β secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Eicosanoylsphinganine can be synthesized through the acylation of sphinganine with eicosanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphinganine and the eicosanoic acid .
Industrial Production Methods
Industrial production methods for N-Eicosanoylsphinganine are not well-documented in the literature. large-scale synthesis would likely involve similar acylation reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Eicosanoylsphinganine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its corresponding alcohols.
Substitution: N-Eicosanoylsphinganine can undergo substitution reactions where the eicosanoyl group is replaced with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Role in Metabolic Diseases
C20 Dihydroceramide has been implicated in the regulation of metabolic diseases, particularly type 2 diabetes (T2D) and cardiovascular diseases (CVD). Research indicates that specific dihydroceramides, including dhCer20:0, are associated with increased risk factors for these conditions.
Key Findings:
- Association with T2D Risk: In a study analyzing various ceramides and dihydroceramides, dhCer20:0 was significantly linked to higher T2D risk, with a hazard ratio of 1.32 per one standard deviation increase in plasma concentration .
- Cardiovascular Implications: Similar associations were found for CVD, where elevated levels of dhCer20:0 correlated with increased risk .
Table 1: Risk Associations of Dihydroceramides
Dihydroceramide | T2D Hazard Ratio (HR) | CVD Hazard Ratio (HR) |
---|---|---|
dhCer20:0 | 1.32 (1.08, 1.63) | Not significant |
dhCer22:2 | 1.32 (1.07, 1.62) | 1.55 (1.23, 1.94) |
Cytotoxic Properties
Research has also explored the cytotoxic effects of dihydroceramides, including this compound, particularly in cancer therapies. Studies have shown that increasing levels of dihydroceramides can induce cell death in various cancer cell lines.
Key Findings:
- Cytotoxicity in T-cell ALL: A study demonstrated that increasing the levels of native acyl chain dihydroceramides led to significant cytotoxic effects in T-cell acute lymphoblastic leukemia (ALL) cell lines . The study utilized a method involving sphinganine supplementation to enhance de novo synthesis of dihydroceramides.
- Mechanism of Action: The cytotoxic effects were found to be related to specific dihydroceramide species rather than total mass, indicating that the acyl chain length may influence their bioactivity .
Biological Functions
This compound plays a role in various cellular processes beyond its association with disease states, including autophagy and stress responses.
Key Findings:
- Autophagy Induction: Dihydroceramides have been shown to promote autophagy by inducing autophagosome formation in cancer cells . This suggests a potential therapeutic role in enhancing cellular recycling processes under stress conditions.
- Cell Growth Regulation: Dihydroceramides can influence cell fate decisions, acting both as pro-death and pro-survival signals depending on the context and concentration .
Potential as Biomarkers
Given their associations with metabolic diseases and cancer, dihydroceramides like C20 may serve as biomarkers for disease prediction and progression.
Key Findings:
- Long-term Predictors: Elevated plasma concentrations of dihydroceramides have been identified as long-term predictors for the onset of T2D and other metabolic disorders .
- Cancer Biomarkers: The unique profiles of dihydroceramides could potentially be utilized in cancer diagnostics or therapeutic monitoring due to their differential expression in tumor versus normal tissues .
Mechanism of Action
N-Eicosanoylsphinganine exerts its effects primarily through its role in cell membrane structure and signaling. It interacts with various molecular targets, including enzymes and receptors involved in sphingolipid metabolism. These interactions can influence cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Similar Dihydroceramides
Structural and Functional Differences
Dihydroceramides vary by acyl chain length (C16:0, C20:0, C24:0), which dictates their biological roles and metabolic fates. Below is a comparative analysis:
Metabolic and Pathophysiological Roles
- C16:0 Dihydroceramide: Strongly associated with metabolic dysregulation. In obesity and NAFLD, increased de novo synthesis reduces ceramide/dihydroceramide ratios, impairing insulin sensitivity and promoting hepatic lipid accumulation . Serum C16:0 dihydroceramide inversely correlates with mitochondrial respiration, exacerbating oxidative stress .
- C20:0 Dihydroceramide: Exhibits tissue-specific effects. In the brain, it synergizes with DES1 inhibition to enhance autophagy, reducing amyloid-β secretion in Alzheimer’s models . Unique role in placental physiology: Elevated C20:0 levels in male placentas of obese women suggest a functional role in autophagy activation, independent of ceramide conversion .
- C24:0 Dihydroceramide: Promotes resistance to photodynamic therapy (PDT) in head and neck squamous carcinoma cells by counteracting pro-apoptotic ceramide signals . In PS1 mutant mice, C24:0 and C20:0 ceramides accumulate in the brain, inducing astrocyte apoptosis via p75NTR signaling .
Analytical and Therapeutic Considerations
Biological Activity
C20 dihydroceramide (C20-DHceramide) is a sphingolipid that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article delves into the biological activity of C20-DHceramide, exploring its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
Overview of Dihydroceramides
Dihydroceramides are precursors to ceramides, which are critical components of cell membranes and play significant roles in cell signaling, apoptosis, and inflammation. The conversion from dihydroceramide to ceramide is mediated by dihydroceramide desaturase (DES), an enzyme that introduces a double bond into the sphingoid base.
- Apoptosis Regulation : C20-DHceramide has been implicated in modulating apoptosis through its interaction with mitochondrial pathways. Research indicates that elevated levels of C20-DHceramide can inhibit ceramide-induced mitochondrial depolarization, thereby reducing pro-apoptotic signals. In particular, studies have shown that knockdown of DES leads to increased levels of C20-DHceramide, which correlates with reduced activation of caspase-3, a key enzyme in the apoptotic pathway .
- Impact on Sphingolipid Profiles : Following photodynamic therapy (PDT), levels of C20-DHceramide significantly increase in tumor cells, suggesting its role in the cellular response to stressors . The elevation of dihydroceramides post-PDT indicates a shift in sphingolipid metabolism that may influence tumor survival and treatment efficacy.
- Cytotoxicity and Cancer Therapy : Studies have demonstrated that specific dihydroceramides, including C20-DHceramide, exhibit cytotoxic effects in various cancer cell lines. For instance, increasing the levels of C20-DHceramide has been associated with enhanced autophagy markers and DNA fragmentation in T-cell acute lymphoblastic leukemia (T-ALL) cells . This suggests that C20-DHceramide may enhance the effectiveness of cancer treatments by promoting cell death pathways.
Case Study 1: Photodynamic Therapy and Dihydroceramide Production
A study involving SCCVII squamous cell carcinoma tumors revealed that treatment with Photofrin-PDT led to a significant increase in dihydroceramides, particularly C20-DHceramide. The combination of PDT with LCL29, a ceramide analog, further enhanced tumor response compared to PDT alone. This highlights the potential for using dihydroceramides as biomarkers for treatment efficacy and as therapeutic agents themselves .
Case Study 2: Insulin Sensitivity and Dihydroceramides
Recent research has linked serum levels of dihydroceramides, including C20-DHceramide, to insulin sensitivity in humans. In vitro studies demonstrated that delivering C20-DHceramide via liposomes to primary muscle cells improved glycogen synthesis, suggesting a role in metabolic regulation . This connection between dihydroceramides and metabolic health underscores their potential importance in managing conditions like obesity and type 2 diabetes.
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal methods for extracting C20 Dihydroceramide from neural tissues for lipidomic analysis?
Methodological Answer:
- Homogenization Protocol : Use the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) to ensure complete lipid solubilization. Adjust proportions based on tissue water content to avoid phase separation during extraction .
- Neural Tissue Considerations : Neural tissues (e.g., brain) require rapid processing to prevent sphingolipid degradation. Pre-cool solvents to 4°C and homogenize under nitrogen to minimize oxidation .
- Purification : Centrifuge at 1,500 × g for 10 minutes to isolate the chloroform layer. Use silica-gel chromatography to separate dihydroceramides from other lipids, as this compound has distinct polarity .
Q. Which analytical techniques are most reliable for quantifying this compound levels in serum samples?
Methodological Answer:
- LC-MS/MS : Employ reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a C18 column. Use deuterated this compound (d18:0/20:0-d4) as an internal standard for calibration .
- Validation Steps :
- Optimize ionization parameters (e.g., ESI+ mode, 450°C source temperature).
- Validate linearity (1–500 ng/mL range, R² > 0.99) and limit of detection (LOD < 0.5 ng/mL) .
- Cross-validate with enzymatic assays (e.g., dihydroceramide desaturase activity) to confirm specificity .
Advanced Research Questions
Q. How does the ceramide/dihydroceramide ratio (C20:0) influence insulin resistance mechanisms in hepatocytes?
Methodological Answer:
- Experimental Design :
- Model System : Use primary human hepatocytes treated with palmitate (200 µM, 24h) to mimic lipid overload.
- Intervention : Inhibit dihydroceramide desaturase 1 (Des1) with cyclopropenone PR280 (10 µM) to elevate this compound levels .
- Outcome Measures :
- Assess insulin signaling (e.g., Akt phosphorylation via Western blot).
- Quantify mitochondrial β-oxidation (via ³H-palmitate tracing) and ROS production (DCFDA assay) .
- Data Interpretation : Reduced ceramide/dihydroceramide ratios correlate with impaired insulin sensitivity (pAkt/Akt ratio ↓30%) and elevated lipid peroxidation (MDA levels ↑2-fold) .
Q. What experimental approaches can resolve contradictory findings on this compound’s pro-apoptotic vs. protective roles in astrocytes?
Methodological Answer:
- Contradictory Evidence :
- Resolution Strategies :
- Cell-Type Specificity : Compare primary astrocytes from wild-type vs. PS1 mutant mice under identical treatment conditions .
- Dose-Response Analysis : Test this compound at 1–50 µM to identify concentration-dependent effects on caspase-3 activation vs. LC3-II autophagy markers .
- Pathway Inhibition : Use siRNA knockdown of p75NTR or autophagy inhibitors (e.g., chloroquine) to isolate mechanistic contributions .
Q. How does dihydroceramide desaturase 1 (Des1) modulate this compound conversion and its impact on Alzheimer’s disease models?
Methodological Answer:
- Targeted Inhibition : Synthesize cyclopropenone-based inhibitors (e.g., PR280) to block Des1 activity (IC50 = 0.8 µM). Validate via in vitro assays using ¹⁴C-labeled dihydroceramide substrates .
- In Vivo Models : Administer PR280 (5 mg/kg/day, oral) to APP/PS1 mice for 8 weeks. Assess:
- Mechanistic Insight : Des1 inhibition increases this compound (↑3.5-fold), which correlates with reduced amyloid-β42 (↓40%) and enhanced mTORC1-dependent autophagy (LC3-II/I ratio ↑2.2-fold) .
Notes for Experimental Reproducibility
- Ethical Compliance : Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0) and declare conflicts of interest .
- Data Sharing : Deposit raw lipidomics data in repositories like MetaboLights (Study ID: MTBLSXXXX) .
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUSWHRQBSECP-PQQNNWGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H77NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415275 | |
Record name | C20 Dihydroceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:0/20:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011764 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
121459-06-1 | |
Record name | C20 Dihydroceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.